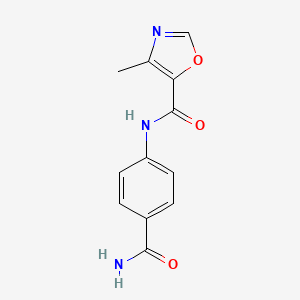
N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various carboxamide compounds with similar structural motifs and functionalities. These compounds are of significant interest due to their potential applications in materials science and medicinal chemistry, as evidenced by the synthesis and study of related compounds such as aromatic polyamides containing oxazole structures , N-arylthiazole-5-carboxamides , and various indazole carboxamides with antimicrobial and antitumor activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of nitrogen-rich energetic compounds and various indazole carboxamides involves condensation reactions, cyclizations, and functional group transformations. These methods highlight the versatility of carboxamide chemistry and the ability to introduce various substituents to tailor the properties of the final compounds.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using techniques such as single-crystal X-ray diffraction . These analyses reveal the geometric parameters of the molecules, including bond lengths and angles, which are crucial for understanding their reactivity and interactions. The crystallographic data also provide insights into the solid-state packing of these molecules, which can influence their physical properties and biological activities.
Chemical Reactions Analysis
The chemical reactivity of carboxamide compounds is influenced by the presence of functional groups and the overall molecular structure. While the specific reactions of "this compound" are not detailed in the provided papers, related compounds have been shown to participate in various chemical transformations, including nucleophilic substitutions and condensation reactions . These reactions are essential for the synthesis of complex molecules with potential applications in drug discovery and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide compounds are determined by their molecular structures. The papers describe properties such as thermal stability , solubility , and photophysical properties . For example, the thermal stability of energetic compounds is assessed using differential scanning calorimetry (DSC) , while the solubility of polyamides is improved by introducing oxazole units . These properties are critical for the practical application of these compounds in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Chemistry
Copper-Catalyzed Synthesis of Oxazoles : A study by Kumar et al. (2012) describes an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, which involves copper-catalyzed cyclization of β-(methylthio)enamides. This method introduces various functionalities like ester, carboxamide, or acyl groups into the oxazole products (Kumar, Saraiah, Misra, & Ila, 2012).
Synthesis of Novel Antimicrobial Agents : A 2021 study by Pokhodylo et al. synthesized novel 1H-1,2,3-triazole-4-carboxamides, demonstrating significant antimicrobial activities against both bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Synthesis of Aromatic Polyamides : Akutsu et al. (1998) synthesized novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl structures. These polyamides displayed high thermal properties and good solubility, suggesting their potential use in advanced material applications (Akutsu, Inoki, Sunouchi, Sugama, Kasashima, Naruchi, & Miura, 1998).
Antitumor and Antiviral Research
Antitumor Imidazotetrazines : Stevens et al. (1984) explored the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating its potential as a broad-spectrum antitumor agent. This compound may act as a prodrug for the acyclic triazene MCTIC (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Synthesis of Antitumor Drug Temozolomide : Wang et al. (1997) presented new synthetic pathways to temozolomide, an antitumor drug. The study's key intermediate, 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide, was effectively converted into temozolomide, showcasing a potential pathway for drug synthesis (Wang, Stevens, Chan Tm, DiBenedetto, Ding Zx, Gala, Hou, Kugelman, Leong, Kuo Sc, Mas, Schumacher, Shutts, Smith, Zhan, & Thomson, 1997).
Synthesis of Antiviral Thiazole C-nucleosides : Srivastava et al. (1977) developed glycosylthiocarboxamides, which were used to synthesize thiazole nucleosides with antiviral activities. Compounds like 2-D-ribofuranosylthiazole-4-carboxamide exhibited significant activity against herpes and parainfluenza viruses, suggesting their potential as antiviral agents (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
The exact mode of action of N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors include temperature, pH, and the presence of other substances .
Zukünftige Richtungen
The future directions for research on “N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide” would depend on its properties and potential applications. If it has interesting biological activity, it might be studied as a potential drug . If it has unique chemical properties, it might be studied for its potential uses in chemical synthesis .
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-4-methyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-10(18-6-14-7)12(17)15-9-4-2-8(3-5-9)11(13)16/h2-6H,1H3,(H2,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHUGQFSMLVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3016227.png)
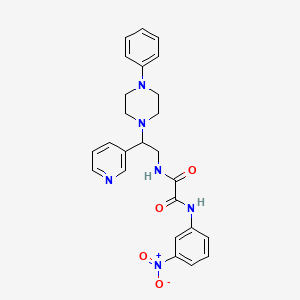
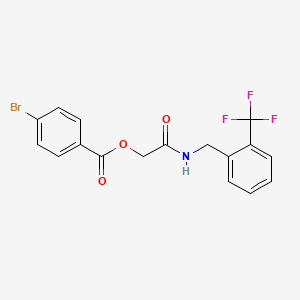
![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)
![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)
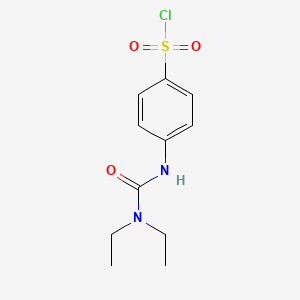
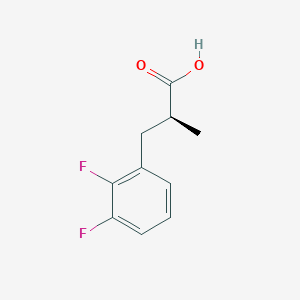
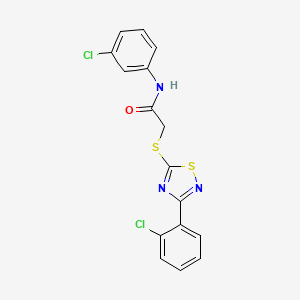

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)